![molecular formula C12H18Cl2N2 B2653303 [(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine CAS No. 892563-66-5](/img/structure/B2653303.png)
[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . Another study discussed the selection of boron reagents for Suzuki–Miyaura coupling .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . Another study discussed the selection of boron reagents for Suzuki–Miyaura coupling .Scientific Research Applications
Copolymerization in Organic Solvents
DMAPMA has been investigated for its role in copolymerization reactions. Specifically, it has been copolymerized with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene. Interestingly, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the resulting copolymers. Unlike other systems, where concentration effects are negligible, DMAPMA’s behavior is attributed to its ability to form assemblies with varying reactivity due to hydrogen bonding .
Dispersant Viscosity Modifiers
Amine-containing organo-soluble copolymers, including those involving DMAPMA, serve as effective dispersant viscosity modifiers for lubricating oils. These copolymers enhance oil stability and reduce friction, improving overall lubrication performance .
Metal Corrosion Inhibition
DMAPMA derivatives have shown promise as corrosion inhibitors for metals. Their ability to form protective films on metal surfaces helps prevent corrosion and extend the lifespan of materials in aggressive environments .
Gas Adsorption and Separation
In gas adsorption and separation processes, DMAPMA-based materials exhibit selectivity for specific gases. Researchers explore their potential in applications such as gas storage, purification, and separation .
Synthesis of Bioactive Compounds
DMAPMA serves as a building block for the synthesis of bioactive molecules. By incorporating DMAPMA moieties into drug candidates or other biologically relevant compounds, researchers can fine-tune their properties and enhance their efficacy .
Triple Reuptake Inhibitors (Pharmacology)
Although not directly related to DMAPMA, its structural motifs have inspired the design of triple reuptake inhibitors (TRIs). These antidepressant compounds target the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability and potentially alleviating depression .
Safety and Hazards
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2/c1-16(2)7-3-6-15-9-10-4-5-11(13)12(14)8-10/h4-5,8,15H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGFDBVBDYLQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine |
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